(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one
Description
Properties
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3/t20-,21-,22-,23-,24-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKPEYPGQAHCU-OZESZIMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551138 | |
| Record name | (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58701-45-4 | |
| Record name | (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one typically involves the protection of the hydroxyl group at the 3-position of the steroid nucleus. This is achieved by reacting the steroid with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 20-keto group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the 20-keto group, converting it to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to remove the silyl protecting group.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected steroids or steroids with new functional groups.
Scientific Research Applications
The biological activity of (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one has been explored primarily as a steroid hormone analog. Compounds with similar structures are known to exhibit various biological activities, including:
- Hormonal Activity : This compound may function as an analog to natural steroid hormones, potentially influencing hormonal pathways and receptor interactions.
- Anticancer Potential : Research indicates that modifications in steroid structures can lead to compounds with significant antiproliferative effects against various cancer cell lines.
Applications in Research
-
Steroid Hormone Research
- The compound is utilized in studies investigating the mechanisms of steroid hormone action and receptor binding affinities.
- It serves as a model compound for developing new steroidal drugs with improved efficacy and safety profiles.
-
Cancer Research
- Investigations into its anticancer properties have shown that it may inhibit cell proliferation in specific cancer cell lines.
- Case studies have explored its potential synergistic effects when used alongside traditional chemotherapy agents.
-
Biochemical Interaction Studies
- The compound is used to study interactions with biomolecules, providing insights into metabolic pathways and enzyme interactions.
Data Summary
The following table summarizes key findings regarding the biological activity and potential applications of this compound:
| Study/Compound | Biological Activity | Mechanism |
|---|---|---|
| In vitro studies | Antiproliferative against cancer cell lines | Potential inhibition of cell cycle progression |
| Hormonal assays | Modulation of steroid hormone receptors | Competitive binding to androgen/progesterone receptors |
| Metabolic studies | Interaction with cytochrome P450 enzymes | Metabolic conversion influencing bioavailability |
Case Studies
-
Colorectal Cancer Models
- A study demonstrated that this compound exhibited significant antiproliferative activity against HT-29 colorectal cancer cells. The compound's structure allows it to interact effectively with cellular pathways involved in tumor growth.
-
Synergistic Effects with Chemotherapy
- Research indicated that combining this compound with standard chemotherapy agents enhanced the overall anticancer effect, suggesting a potential for developing combination therapies.
Mechanism of Action
The mechanism of action of (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, initiating a cascade of molecular events that lead to changes in gene expression and cellular function. The tert-butyl(dimethyl)silyl group serves as a protective group, allowing the compound to remain stable and active in various biological environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituents at the 3-Position
The TBS-protected 3β-hydroxy group is a critical feature. Comparisons with other 3-substituted pregnenolone derivatives include:
Key Insight: The TBS group improves synthetic versatility compared to polar groups (e.g., sulfate, formyl), while free hydroxyls (as in 16β-methylpregnenolone) are more reactive but less stable .
Modifications at the 17-Position
The 17α-hydroxy group differentiates the target compound from derivatives with alternative substitutions:
Key Insight : The 17α-hydroxy group is conserved in many bioactive steroids, but additional substitutions (e.g., 16α-methyl) can alter receptor affinity and metabolic stability .
Backbone and Stereochemical Variations
The Δ⁵-ene structure and stereochemistry at critical positions influence biological activity:
Key Insight : The Δ⁵-ene backbone is prone to reduction or epoxidation, which can redirect synthetic pathways or biological activity .
Biological Activity
Introduction
The compound (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one , also known by its CAS number 58701-45-4, is a synthetic steroid derivative characterized by a pregnane backbone modified with a tert-butyldimethylsilyl ether group. Its molecular formula is C27H46O2Si, and it has a molecular weight of approximately 430.74 g/mol. This modification enhances the compound's stability and solubility, making it a candidate for various biological applications, particularly in the context of steroid hormone analogs.
Chemical Structure and Properties
The structural complexity of this compound includes multiple stereocenters and functional groups that contribute to its biological activity. The presence of the tert-butyldimethylsilyl (TBDMS) group is significant as it protects hydroxyl groups from unwanted reactions during synthetic processes and enhances the compound's lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C27H46O2Si |
| Molecular Weight | 430.74 g/mol |
| CAS Number | 58701-45-4 |
| IUPAC Name | 1-[(3S,8S,9S,10R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
Biological Activity
Research indicates that This compound exhibits biological activities primarily related to its potential as a steroid hormone analog. Compounds with similar structures frequently interact with steroid hormone receptors and exhibit various effects on cellular processes.
- Receptor Binding : The compound likely interacts with androgen and progesterone receptors due to its structural similarity to natural steroid hormones.
- Gene Regulation : Upon binding to these receptors, it may influence gene expression related to growth and metabolism.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Androgenic Activity : Research has shown that compounds with TBDMS modifications can exhibit enhanced androgenic activity compared to their unmodified counterparts. For instance, studies on related pregnane derivatives indicated increased binding affinity to androgen receptors .
- Anti-inflammatory Effects : Some analogs of this compound have demonstrated anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines .
- Metabolic Effects : There is evidence suggesting that steroid derivatives can modulate metabolic pathways in adipocytes and muscle cells, potentially influencing conditions such as obesity and diabetes .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and biological activities of structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 5-Pregnen-3β-ol | Hydroxy group at C3 | Naturally occurring steroid |
| 3β-(tert-butyldimethylsilyloxy)-20-methylpregn-5-en-21-ol | Additional methyl group at C20 | Different receptor binding profile |
| 3β-(tert-butyldimethylsilyloxy)-19-hydroxy-pregn-5-en-20-one | Hydroxy group at C19 | Altered metabolic effects |
Q & A
Q. What are the recommended synthetic routes for preparing (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via silylation of the parent steroid alcohol using tert-butyldimethylsilyl (TBDMS) chloride. Key steps include:
- Anhydrous conditions : Use dry dichloromethane or tetrahydrofuran (THF) with nitrogen purging to prevent hydrolysis of the silylating agent .
- Catalysts : Imidazole or 4-dimethylaminopyridine (DMAP) enhances reactivity by scavenging HCl byproducts .
- Temperature control : Reactions are typically conducted at 0–25°C, with monitoring via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from methanol/water mixtures improves purity (>95%) .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer : A multi-technique approach is required:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–240 nm) assesses purity (>98%) .
- Spectroscopy :
- 1H/13C NMR : Key signals include the TBDMS group (δ ~0.1 ppm for Si(CH3)2) and pregnane backbone protons (δ 5.3–5.4 ppm for C5–C6 double bond) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z = Calculated: 486.3; Observed: 486.4 ± 0.1 .
- Physicochemical properties : LogP (4.595) and PSA (37.3 Ų) predict membrane permeability and hydrogen-bonding capacity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use respiratory protection (N95 mask) if handling powders .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H335: respiratory irritation) .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing stereoisomeric impurities in silylated steroid derivatives?
- Methodological Answer : Contradictions in spectral data often arise from:
- Dynamic effects : Variable-temperature NMR (VT-NMR) from –50°C to 50°C identifies conformational exchange broadening .
- Stereochemical assignments : Use NOESY/ROESY to confirm spatial relationships between TBDMS and pregnane substituents .
- Computational validation : Compare experimental 13C shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set) .
Q. What experimental design principles should guide dose-response studies of this compound’s biological activity?
- Methodological Answer :
- Split-plot design : Assign treatments to main plots (e.g., cell lines) and subplots (e.g., concentrations) with ≥4 replicates to control variability .
- Metabolic interference controls : Include cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
- Data normalization : Express activity relative to internal standards (e.g., dexamethasone for glucocorticoid receptor assays) .
Q. How can environmental fate studies be structured to assess the compound’s persistence in aquatic ecosystems?
- Methodological Answer : Follow OECD guidelines for:
- Biodegradation : Aerobic/anaerobic batch tests with LC-MS/MS quantification of parent compound and metabolites (e.g., desilylated products) .
- Partition coefficients : Measure log Kow (octanol-water) via shake-flask method (predicted logP = 4.595 ; experimental validation required).
- Photolysis : Expose to simulated sunlight (λ > 290 nm) and monitor degradation kinetics (HPLC-UV) .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled hydrolysis experiments : Perform pH-rate profiling (pH 1–7, 25–50°C) with HPLC monitoring.
- Degradant identification : Use high-resolution MS/MS to characterize desilylated (m/z 372.3) and oxidized byproducts .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
